5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol
Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C9H6Cl2N2O2S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. This structure imparts unique chemical and biological properties to the compound.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pesticides and herbicides due to its ability to inhibit the growth of unwanted plants and microorganisms.
Mechanism of Action
Target of Action
Similar compounds such as triclosan, which also contains a 2,4-dichlorophenoxy group, primarily target bacteria by inhibiting fatty acid synthesis .
Mode of Action
It can be inferred from related compounds that it may act as a bacteriostatic agent at lower concentrations, inhibiting the synthesis of fatty acids in bacteria .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may affect the fatty acid synthesis pathway in bacteria .
Result of Action
Based on the mode of action, it can be inferred that it may inhibit the growth of bacteria by disrupting fatty acid synthesis .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then cyclized to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenoxy derivatives.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy group.
Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetrazole: A compound with a similar phenoxy group but different heterocyclic ring.
Uniqueness
5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This structure allows the compound to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-5-1-2-7(6(11)3-5)14-4-8-12-13-9(16)15-8/h1-3H,4H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHJVNSZUGQVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357598 | |
Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50848-29-8 | |
Record name | 5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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